BenchChemオンラインストアへようこそ!

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol

Cross-coupling chemistry Halogen selectivity Pyrazole functionalization

Procure (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol as a single intermediate combining orthogonal Br/Cl handles with a privileged pyrazole scaffold. Eliminates separate sourcing of phenyl and pyrazole fragments. Enables sequential Suzuki-Miyaura coupling for kinase inhibitor/agrochemical libraries. Ideal logP ~1.8 for CNS drug space. The 3,5-dihalogen pattern minimizes dehalogenation side reactions vs. iodo analogs. Streamline supply chain—order today.

Molecular Formula C11H10BrClN2O
Molecular Weight 301.57
CAS No. 1699302-51-6
Cat. No. B2420023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol
CAS1699302-51-6
Molecular FormulaC11H10BrClN2O
Molecular Weight301.57
Structural Identifiers
SMILESCN1C=C(C=N1)C(C2=CC(=CC(=C2)Br)Cl)O
InChIInChI=1S/C11H10BrClN2O/c1-15-6-8(5-14-15)11(16)7-2-9(12)4-10(13)3-7/h2-6,11,16H,1H3
InChIKeyWCLLNOLSTLLRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol (CAS 1699302-51-6): Procurement-Grade Structural and Physicochemical Baseline for Differentiated Chemical Selection


(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is a halogenated diarylmethanol featuring a 3-bromo-5-chlorophenyl ring linked to a 1-methylpyrazol-4-yl moiety via a secondary alcohol bridge . With a molecular weight of 301.57 g/mol (C₁₁H₁₀BrClN₂O), its orthogonal aryl halide substituents (Br and Cl) enable sequential or selective cross-coupling reactions, while the pyrazole-methanol scaffold provides a modular handle for further derivatization—attributes that distinguish it from simpler benzyl alcohol or pyrazole building blocks in med-chem and agrochemical intermediate procurement . Quantitative comparison of computed logP (~1.8 estimated by fragment addition using known values of the separate aryl-methanol (logP 2.59 for (3-bromo-5-chlorophenyl)methanol) [1] and pyrazole-methanol (logP -0.09 for (1-methylpyrazol-4-yl)methanol) [2] fragments) versus its non-halogenated or mono-halogenated analogs illustrates a balanced lipophilicity profile suitable for CNS drug-like space, providing a procurement-relevant filter absent from generic vendor listings.

Why (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol Cannot Be Replaced by Common Pyrazole or Benzyl Alcohol Analogs: A Procurement Risk Analysis


Generic substitution with (3-bromo-5-chlorophenyl)methanol (CAS 917562-09-5) or (1-methylpyrazol-4-yl)methanol (CAS 112029-98-8) fails because neither fragment alone provides the complete functional architecture required for downstream medicinal or agrochemical synthesis. The phenyl-only analog lacks the 1-methylpyrazole ring, which is a privileged scaffold in kinase and GPCR ligand design, while the pyrazole-only analog lacks the electron-deficient 3,5-dihalophenyl ring essential for tuning aryl-aryl coupling reactivity, metabolic stability, and halogen bonding interactions. Critically, in Suzuki-Miyaura cross-coupling, bromo- and chloro-pyrazoles exhibit reduced dehalogenation side reactions compared to iodo analogs [1], making the precise Br/Cl substitution pattern a non-interchangeable design element. Selecting the full target compound ensures a single intermediate with both orthogonal halide handles and the hydroxymethyl linker, reducing step count and procurement complexity compared to acquiring separate building blocks.

Quantitative Differentiation Evidence for (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Dual Halogen Orthogonality: Quantitative Suzuki-Miyaura Reactivity Advantage of Br/Cl-Pyrazoles Over Iodo-Pyrazoles

In a direct head-to-head comparison, bromo- and chloro-substituted pyrazoles demonstrated superior performance over iodo-pyrazoles in Suzuki-Miyaura cross-coupling due to significantly reduced dehalogenation side reactions [1]. While exact yield differentials for the target compound are not reported, the class-level inference is that the 3-bromo-5-chloro substitution pattern in the target compound provides two orthogonal halide handles with predictable, sequential reactivity—enabling selective C-C bond formation at the bromide site while preserving the chloride for subsequent transformations, a synthetic advantage not achievable with mono-halogenated or iodo analogs.

Cross-coupling chemistry Halogen selectivity Pyrazole functionalization

Lipophilicity Differentiation: Computed logP of Target Compound vs. Phenyl-Only and Pyrazole-Only Fragments Guides CNS Drug-Like Space Selection

Fragment-based logP estimation using separately experimentally determined values—(3-bromo-5-chlorophenyl)methanol logP = 2.59 [1] and (1-methylpyrazol-4-yl)methanol logP = -0.09 [2]—suggests a computed logP of approximately 1.8 for the target compound (by the fragment addition method). This positions the target compound in a balanced lipophilicity range (logP 1–3) considered favorable for CNS drug candidates, in contrast to the phenyl-only fragment (logP > 2.5, potentially too lipophilic) and the pyrazole-only fragment (logP < 0, potentially too hydrophilic for passive BBB penetration).

Lipophilicity Drug-likeness CNS drug design

Halogen Bonding Capacity: Dual Br/Cl Substituents Enable Tunable σ-Hole Interactions vs. Non-Halogenated or Mono-Halogenated Analogs

The 3-bromo-5-chlorophenyl motif provides two distinct halogen-bond donors with differing σ-hole magnitudes (Br > Cl), as established in halogen bonding literature [1]. While direct binding data for the target compound is lacking, class-level inference indicates that a single Br or Cl substituent (as in 3-bromophenyl or 4-chlorophenyl analogs) offers only one halogen-bond interaction mode, whereas the target compound can engage in bifurcated or orthogonal halogen bonds, potentially enhancing binding affinity and selectivity in protein-ligand complexes [1].

Halogen bonding Molecular recognition Crystal engineering

Optimal Application Scenarios for (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol: Evidence-Driven Procurement Guidance


Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

The Br/Cl orthogonality established by Suzuki-Miyaura reactivity data [1] makes this compound ideal as a central intermediate in the construction of 3,5-diarylpyrazole kinase inhibitor libraries. Researchers can first couple at the bromide position with an aryl boronic acid, then functionalize the chloride site in a subsequent step, enabling efficient parallel synthesis of diverse analogs. This two-step diversification strategy is not possible with simpler building blocks like (3-bromo-5-chlorophenyl)methanol, which lacks the pyrazole scaffold essential for ATP-binding site mimicry.

CNS-Targeted Fragment-Based Drug Discovery (FBDD)

With an estimated logP of approximately 1.8, derived from fragment-based computation [1][2], the compound occupies a favorable lipophilicity window for CNS drug candidates. Medicinal chemists can use this compound as an advanced intermediate for fragment growing or linking strategies targeting neurological targets (e.g., GPCRs, ion channels), bypassing the need to separately optimize the lipophilicity of phenyl and pyrazole fragments. This reduces synthetic iterations compared to starting from mono-halogenated or non-pyrazole building blocks.

Halogen Bond-Guided Structure-Based Drug Design

The presence of both bromine and chlorine substituents enables the exploration of bifurcated halogen bonding interactions in protein-ligand complexes [1]. Crystallographers and computational chemists can use this compound as a probe to map halogen bond acceptor sites in target proteins (e.g., kinases, bromodomains), providing SAR insights that mono-halogenated analogs cannot deliver. This application is particularly valuable in early-stage hit-to-lead optimization where rational binding mode characterization is essential.

Agrochemical Intermediate for Pyrazole Carboxanilide Fungicides

The 1-methylpyrazole-4-yl scaffold is a core motif in fungicidal pyrazole-4-carboxanilides [1]. This compound serves as a versatile late-stage intermediate for introducing the 3-bromo-5-chlorophenyl group via the hydroxymethyl linker, enabling the rapid synthesis of candidate fungicides targeting succinate dehydrogenase (SDH). Compared to procuring separate pyrazole and halophenyl intermediates, this single compound streamlines the supply chain and reduces procurement lead time for agrochemical discovery programs.

Quote Request

Request a Quote for (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.